molecular formula C15H11N3O B3012248 4-[4-(2-Pyridinyl)-2-pyrimidinyl]benzenol CAS No. 477856-93-2

4-[4-(2-Pyridinyl)-2-pyrimidinyl]benzenol

Cat. No. B3012248
CAS RN: 477856-93-2
M. Wt: 249.273
InChI Key: YLNSYKWQBPIKTR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of aromatic diamine monomers containing pyridine units has been successfully achieved through various methods. For instance, the synthesis of 2,6-bis(4-aminophenoxy-4′-benzoyl)pyridine (BABP) involved the Friedel–Crafts acylation followed by nucleophilic substitution and reduction processes, yielding the monomer in quantitative yield . Similarly, the synthesis of 4-amino-1H-benzo[4,5]imidazo[1,2-a]pyrimidin-2-one was accomplished through the reaction of 2-aminobenzimidazole with ethyl cyanoacetate, leading to the efficient production of novel phenylazopyrimidone dyes . Another novel pyridine-containing aromatic dianhydride monomer was synthesized from the nitro displacement of 4-nitrophthalonitrile by the phenoxide ion of 2,6-bis(4-hydroxybenzoyl)pyridine, followed by acidic hydrolysis and cyclodehydration .

Molecular Structure Analysis

The molecular structures of the synthesized compounds have been characterized using various spectroscopic techniques. For example, the novel polyimides derived from BABP and aromatic dianhydrides were predominantly amorphous, as revealed by wide-angle X-ray diffraction measurements . The structure-property relationships of polyimides containing pyrimidine or pyridine moieties were investigated, and the molecular geometry of the compounds was optimized using density functional theory (DFT) . The structural investigation of a heterocyclic compound, 4-benzoyl-5-phenyl-2-(pyridin-2-yl)-3,3a-dihydropyrazolo[1,5-c]pyrimidin-7(6H)-one, included X-ray diffraction methods and theoretical calculations at the DFT/B3LYP level .

Chemical Reactions Analysis

The chemical reactivity of the synthesized compounds has been explored in various studies. For instance, the antimicrobial activity of the (E)-4-((pyridine-4-ylmethylene)amino)-N-(pyrimidin-2-yl)benzenesulfonamide compound was studied using the disk well diffusion method . Additionally, the benzylation and nitrosation of 4-amino-2-(methylsulfanyl)pyrimidin-6(1H)-one led to the formation of polymorphs and derivatives with distinct hydrogen bonding patterns .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds have been extensively analyzed. The polyimides derived from BABP exhibited exceptional thermal and thermooxidative stability, with no weight loss detected before 450 °C in nitrogen and glass-transition temperatures ranging from 208–324 °C . The polyimides also showed excellent solubility in strong polar solvents and outstanding mechanical properties . The novel synthesized (E)-4-((pyridine-4-ylmethylene)amino)-N-(pyrimidin-2-yl)benzenesulfonamide was characterized by its spectroscopic properties and computational study, including ADMET predictions . The title compound, 2-[4-(Piperidin-1-yl)-5H-chromeno[2,3-d]pyrimidin-2-yl]phenol, displayed intramolecular O-H⋯N hydrogen bonds and weak C-H⋯π interactions in its crystal structure .

Scientific Research Applications

Aldose Reductase Inhibitors and Antioxidant Properties

  • Pyrido[1,2-a]pyrimidin-4-one derivatives, structurally related to 4-[4-(2-Pyridinyl)-2-pyrimidinyl]benzenol, have been identified as selective aldose reductase inhibitors with significant antioxidant properties (C. La Motta et al., 2007).

Material Science: Curing Behaviors with Epoxy Resins

  • A study on pyridinyl-containing benzoxazine, a compound similar to 4-[4-(2-Pyridinyl)-2-pyrimidinyl]benzenol, revealed unusual curing behaviors with epoxy resins, indicating potential applications in material science (C. Lin et al., 2014).

Synthesis and Structural Analysis

  • Research has been conducted on the synthesis of analogs and derivatives of amrinone, including compounds structurally related to 4-[4-(2-Pyridinyl)-2-pyrimidinyl]benzenol, focusing on their structural characteristics and potential applications (Baldev Singh & G. Y. Lesher, 1991).

Histone Deacetylase Inhibition

  • Compounds structurally similar to 4-[4-(2-Pyridinyl)-2-pyrimidinyl]benzenol have been studied for their role as histone deacetylase inhibitors, suggesting potential applications in cancer research (Nancy Z. Zhou et al., 2008).

Pyrimidine Derivatives in Drug Research

  • Pyrimidine derivatives, including 4-[4-(2-Pyridinyl)-2-pyrimidinyl]benzenol, have been studied for a wide array of bioactivities, suggesting their continued importance in new drug research (Marcin Stolarczyk et al., 2021).

Antiallergic Activity

  • Research has identified compounds structurally similar to 4-[4-(2-Pyridinyl)-2-pyrimidinyl]benzenol with potential antiallergic activity, as indicated by rat passive cutaneous anaphylaxis screens (G. Y. Lesher et al., 1982).

Antifungal Effects

  • Studies have shown that certain derivatives of pyrimidine, structurally related to 4-[4-(2-Pyridinyl)-2-pyrimidinyl]benzenol, exhibit antifungal effects against important types of fungi (N. N. Jafar et al., 2017).

properties

IUPAC Name

4-(4-pyridin-2-ylpyrimidin-2-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O/c19-12-6-4-11(5-7-12)15-17-10-8-14(18-15)13-3-1-2-9-16-13/h1-10,19H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLNSYKWQBPIKTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NC(=NC=C2)C3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401333341
Record name 4-(4-pyridin-2-ylpyrimidin-2-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401333341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

12.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49665832
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

4-[4-(2-Pyridinyl)-2-pyrimidinyl]benzenol

CAS RN

477856-93-2
Record name 4-(4-pyridin-2-ylpyrimidin-2-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401333341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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